Domoxin hydrogen tartrate

Pharmaceutical formulation Salt selection Solubility enhancement

Researchers studying hydrazine-class MAOIs often encounter batch-to-batch variability from non-stoichiometric free base forms. Domoxin hydrogen tartrate (CAS 325-23-5) is a precisely defined 1:1 (2R,3R)-tartrate salt, ensuring consistent aqueous solubility (water/methanol) and accurate gravimetric preparation for HPLC, LC-MS, and dissolution testing. • Irreversible, non-selective MAOI reference standard with hydrazine-1,4-benzodioxan scaffold • Enables comparative toxicology studies on free hydrazine-dependent GABA elevation and hepatotoxicity mechanisms • FDA-assigned UNII G43N32AI3A for unambiguous database cross-referencing • For research use only; never marketed clinically.

Molecular Formula C20H24N2O8
Molecular Weight 420.4 g/mol
CAS No. 325-23-5
Cat. No. B15341213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomoxin hydrogen tartrate
CAS325-23-5
Molecular FormulaC20H24N2O8
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C16H18N2O2.C4H6O6/c17-18(10-13-6-2-1-3-7-13)11-14-12-19-15-8-4-5-9-16(15)20-14;5-1(3(7)8)2(6)4(9)10/h1-9,14H,10-12,17H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyQLQIFWFXTMURHT-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Domoxin Hydrogen Tartrate Reference Standard


Domoxin hydrogen tartrate (CAS 325-23-5) is the tartrate salt of domoxin, an International Nonproprietary Name (INN)-assigned hydrazine derivative monoamine oxidase inhibitor (MAOI) antidepressant that was developed in the 1960s but never marketed . The compound features a 1,4-benzodioxan-2-ylmethyl group and a benzyl group attached to a hydrazine backbone, formulated as the (2R,3R)-2,3-dihydroxybutanedioate (tartrate) salt (C16H18N2O2·C4H6O6; molecular weight 420.4 g/mol) . It is classified as a non-selective, irreversible MAOI within the hydrazine antidepressant class, a group discovered and initially marketed in the 1950s and 1960s, most members of which were subsequently withdrawn due to toxicity concerns, particularly hepatotoxicity [1].

Non-selective irreversible MAOI reference standard for mechanistic studies
Defined tartrate salt enables accurate solid handling and aqueous solubility
1,4-Benzodioxan scaffold supports SAR studies distinct from simple aryl hydrazines

Domoxin Hydrogen Tartrate: Substitution Risk


Within the hydrazine MAOI class, structural variations at the N1 and N2 positions of the hydrazine moiety produce marked differences in potency, enzyme isoform selectivity, and off-target toxicity profiles [1]. Domoxin's specific substitution pattern—featuring both a 1,4-benzodioxan-2-ylmethyl group and a benzyl group—distinguishes it from simpler alkyl or aryl hydrazines. The presence of a free hydrazine group has been experimentally demonstrated to be necessary for MAOIs to produce elevated brain gamma-aminobutyric acid (GABA) and alanine levels, an effect observed with unsubstituted hydrazine MAOIs like phenelzine but not with certain substituted analogs [2]. Furthermore, domoxin hydrogen tartrate provides the compound in a defined salt stoichiometry (1:1 base to (2R,3R)-tartaric acid), conferring predictable aqueous solubility and stability characteristics that the free base (CAS 61-74-5) lacks [3]. Generic substitution between hydrazine MAOIs without accounting for these structural and formulation differences would compromise experimental reproducibility and invalidate comparative pharmacological analyses.

Hydrazine MAOI substitution patterns may shift isoform selectivity and off-target profiles
Free hydrazine group required for GABA/alanine elevation — substituted analogs may differ
Tartrate salt vs. free base: physical form and aqueous solubility may not transfer directly

Domoxin Hydrogen Tartrate Differentiation Evidence


Defined Salt Stoichiometry and Solubility

Domoxin hydrogen tartrate (CAS 325-23-5) is the 1:1 stoichiometric salt of domoxin free base (CAS 61-74-5) with (2R,3R)-2,3-dihydroxybutanedioic acid (tartaric acid) [1]. The free base is a liquid at ambient temperature , whereas the tartrate salt is a solid powder with molecular weight 420.4 g/mol (compared to 270.33 g/mol for the free base) . The tartrate salt form is reported to be soluble in water and methanol , whereas solubility data for the free base in aqueous media are not reported, consistent with the expectation that salt formation with a hydrophilic counterion enhances aqueous solubility relative to the neutral free base.

Salt vs. Free Base
Supporting evidence
Solid powder (tartrate) vs. liquid (free base); tartrate soluble in water/methanol
Supports consistent solution preparation and weighing accuracy
Free base aqueous solubility not reported; stoichiometry confirmed
Pharmaceutical formulation Salt selection Solubility enhancement Bioavailability

1,4-Benzodioxan Moiety vs. Aryl Hydrazine MAOIs

Domoxin contains a 1,4-benzodioxan-2-ylmethyl substituent attached to the hydrazine nitrogen, a structural feature shared with certain α2-adrenoreceptor antagonists such as piperoxan and fluparoxan [1]. This bicyclic benzodioxan moiety is structurally distinct from the simpler phenethyl or phenyl substituents found in other hydrazine MAOIs such as phenelzine (β-phenylethylhydrazine) and pheniprazine (β-phenylisopropylhydrazine) [2]. The 1,4-benzodioxan scaffold has been independently investigated as a pharmacophore for α2-adrenoreceptor antagonism, with fluparoxan described as a 'very effective α2-adrenoblocker' [3]. The presence of this moiety in domoxin suggests potential for additional pharmacological interactions beyond MAO inhibition, though direct comparative data are not available in the public domain.

Benzodioxan vs. Aryl Substituents
Class-level inference
1,4-Benzodioxan-2-ylmethyl group distinct from phenethyl/phenyl substituents; linked to α2-adrenoreceptor affinity
May enable SAR studies of dual-mechanism hydrazine compounds
Direct pharmacological comparison data not available
Structure-activity relationship MAOI selectivity Hydrazine antidepressants Benzodioxane pharmacology

Irreversible MAO Inhibition and Discontinued Development

Domoxin belongs to the hydrazine class of non-selective, irreversible monoamine oxidase inhibitors . A comparative study of monoamine oxidase inhibition by hydrazine derivatives established that compounds such as p-tolylhydrazine, tert-butylhydrazine, and N-benzylhydroxylamine act as irreversible inhibitors of MAO, with inhibition requiring oxygen and being potentiated by low cyanide concentrations [1]. Domoxin was developed as an antidepressant but never reached marketing [2], consistent with the broader class trajectory wherein most hydrazine MAOIs (including pheniprazine, mebanazine, nialamide, and phenoxypropazine) were withdrawn due to hepatotoxicity and other adverse effects [3]. In contrast, structurally unrelated MAOIs such as tranylcypromine (a cyclopropylamine derivative) were distinguished by their 'diminished propensity for causing hepatotoxicity' [3].

Class Outcome & Inhibition
Class-level inference
Never marketed; most hydrazine MAOIs withdrawn due to hepatotoxicity; irreversible MAO inhibition confirmed
Reference standard for toxicological and mechanistic MAO studies
Class liability data; no current clinical use data
MAO inhibition mechanism Irreversible inhibition Hydrazine MAOI toxicity Drug development history

UNII Registration and Traceability

Domoxin hydrogen tartrate is assigned the FDA Unique Ingredient Identifier (UNII) G43N32AI3A in the FDA Substance Registration System, with the preferred substance name DOMOXIN HYDROGEN TARTRATE and systematic chemical name hydrazine, 1-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-1-(phenylmethyl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) [1]. This registration distinguishes the tartrate salt from the free base (domoxin, CAS 61-74-5), which has a separate chemical identity and no equivalent UNII assignment. The presence of a UNII facilitates unambiguous substance identification across regulatory submissions, chemical inventories, and bioinformatics databases—a critical requirement for reproducible research and regulatory compliance that cannot be met by compounds lacking standardized identifiers.

Regulatory Identifier
Supporting evidence
UNII: G43N32AI3A; FDA SRS entry; ChemSpider: 52083379
Supports unambiguous substance tracking across databases
Free base lacks equivalent UNII assignment
Chemical registration Regulatory compliance Substance identification Database standardization

Domoxin Hydrogen Tartrate Application Scenarios


Hydrazine MAOI Mechanistic and Toxicological Studies

Domoxin hydrogen tartrate serves as a reference standard for in vitro investigations of irreversible, non-selective monoamine oxidase inhibition by hydrazine derivatives . It may be employed in comparative toxicological studies examining the relationship between free hydrazine group availability and off-target effects (e.g., GABA and alanine elevation, hepatotoxicity), building on established findings that substituted hydrazine MAOIs differ from unsubstituted hydrazines in their neurochemical effects [1]. The compound's discontinued clinical development history makes it suitable for studies investigating mechanisms underlying hydrazine MAOI hepatotoxicity without confounding data from current clinical use.

Structure-Activity Relationships of Benzodioxan CNS Agents

Researchers exploring the pharmacological contributions of the 1,4-benzodioxan scaffold to central nervous system activity may use domoxin hydrogen tartrate as a tool compound. The benzodioxan moiety appears in α2-adrenoreceptor antagonists such as piperoxan and fluparoxan, with fluparoxan characterized as a potent α2-adrenoblocker [2]. Domoxin's dual benzodioxan-hydrazine structure provides a platform for investigating whether this scaffold confers additional receptor interactions beyond MAO inhibition, potentially informing the design of dual-mechanism CNS agents [3].

Analytical Method Development with Defined Salt

The defined 1:1 stoichiometry and solid physical form of domoxin hydrogen tartrate (C20H24N2O8; 420.4 g/mol) make it suitable for developing and validating analytical methods—including HPLC, LC-MS, and dissolution testing—where accurate weighing, consistent solubility, and stable reference material properties are required. The tartrate salt's solubility in water and methanol facilitates preparation of calibration standards and quality control samples that would be more challenging to prepare reproducibly using the liquid free base.

Regulatory Database Curation and Cross-Referencing

With its FDA-assigned UNII (G43N32AI3A) [4], domoxin hydrogen tartrate is appropriate for use in database curation projects involving chemical substance registration, cross-referencing between chemical and biological databases, and development of substance-based ontologies. The UNII provides a persistent, unambiguous identifier that enables accurate substance tracking across disparate data systems—a requirement for bioinformatics applications that cannot be satisfied by compounds lacking standardized identifiers.

Application
Selection Property
Validation Focus
Mechanistic MAO inhibition studies
Non-selective irreversible MAOI reference
Free hydrazine group dependency & hepatotoxicity endpoints
Benzodioxan-hydrazine SAR studies
1,4-Benzodioxan scaffold tool compound
α2-adrenoreceptor interaction & dual-mechanism profiling
Analytical method development
Defined stoichiometry & aqueous solubility
Weighing accuracy & solution stability
Substance registration & database curation
FDA UNII assignment
Cross-database identifier persistence

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